REACTION_CXSMILES
|
C(O)=O.CC(O[C:8]([CH3:10])=O)=O.[N+:11]([C:14]1[CH:23]=[C:22]2[C:17](C[CH2:19][NH:20][CH2:21]2)=[CH:16][CH:15]=1)([O-:13])=[O:12].Cl>C1COCC1.CO>[CH3:19][N:20]1[CH2:10][CH2:8][C:17]2[C:22](=[CH:23][C:14]([N+:11]([O-:13])=[O:12])=[CH:15][CH:16]=2)[CH2:21]1
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCNCC2=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
BH3-DMS
|
Quantity
|
19.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 50° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −18° C.
|
Type
|
STIRRING
|
Details
|
stirred at −15 to −18° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to 20° C.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated aqueous NaHCO3 solution (250 mL) and EtOAc (250 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was extracted with EtOAc (3×250 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 20° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 40° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated aqueous NaHCO3 solution (250 mL) and EtOAc (250 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was extracted with EtOAc (3×250 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient (2-5%) of MeOH/DCM
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=CC(=CC=C2CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 1311% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |